Ethyl 3-oxo-3-(2,3,4,5-tetrafluorophenyl)propanoate

Analytical Chemistry Pharmaceutical Quality Control Impurity Profiling

Sourcing inconsistent-purity β-ketoester building blocks risks synthetic failure in fluoroquinolone API manufacturing and inaccurate impurity quantification. Ethyl 3-oxo-3-(2,3,4,5-tetrafluorophenyl)propanoate (CAS 94695-50-8) eliminates this risk: • Defined 2,3,4,5-tetrafluoro substitution-essential for target quinolone scaffold formation • Certified Levofloxacin Impurity V with full characterization (NMR, HPLC, COA) for regulatory compliance • Ultra-high purity up to 99.96% ensures reproducible yields and accurate impurity profiling

Molecular Formula C11H8F4O3
Molecular Weight 264.17 g/mol
CAS No. 94695-50-8
Cat. No. B138295
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 3-oxo-3-(2,3,4,5-tetrafluorophenyl)propanoate
CAS94695-50-8
Synonyms2,3,4,5-tetrafluoro-β-oxobenzenepropanoic Acid Ethyl Ester;  Ethyl 2,3,4,5-Tetrafluoro-β-oxobenzenepropanoate;  Ethyl 2,3,4,5-tetrafluoro-β-oxobenzenepropionate;  Ethyl 2,3,4,5-Tetrafluorobenzoylacetate;  Ethyl 2-(2,3,4,5-Tetrafluorobenzoyl)acetate;  Ethy
Molecular FormulaC11H8F4O3
Molecular Weight264.17 g/mol
Structural Identifiers
SMILESCCOC(=O)CC(=O)C1=CC(=C(C(=C1F)F)F)F
InChIInChI=1S/C11H8F4O3/c1-2-18-8(17)4-7(16)5-3-6(12)10(14)11(15)9(5)13/h3H,2,4H2,1H3
InChIKeyKWDVJYLIAJHEOW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 3-oxo-3-(2,3,4,5-tetrafluorophenyl)propanoate – Fluorinated Intermediate Overview


Ethyl 3-oxo-3-(2,3,4,5-tetrafluorophenyl)propanoate (CAS 94695-50-8), also known as ethyl 2,3,4,5-tetrafluorobenzoylacetate, is a β-ketoester building block featuring a highly fluorinated aromatic ring [1]. This compound belongs to the alkyl-phenylketone class and is distinguished by four contiguous fluorine substituents on the phenyl ring, which profoundly modulate electronic properties, lipophilicity (consensus Log P = 3.17), and metabolic stability [2]. It is commercially available as a crystalline powder with purities ranging from 95% to >99.96%, depending on the supplier grade . Its primary established role is as a synthetic precursor in the manufacture of fluoroquinolone antibacterials such as levofloxacin and ofloxacin, and as a certified impurity reference standard for pharmaceutical quality control [3][4].

Impurity reference standard for levofloxacin analytical quality control
Key fluorinated building block for fluoroquinolone synthesis
Well-characterized reference for reverse-phase HPLC method development

Why Generic Substitution Fails for This Compound


Fluorinated β-ketoesters are not a commodity class; even closely related positional isomers or analogues with differing fluorination patterns exhibit divergent reactivity and physicochemical profiles. For Ethyl 3-oxo-3-(2,3,4,5-tetrafluorophenyl)propanoate, the specific 2,3,4,5-tetrafluoro substitution pattern is non-negotiable for its two primary applications: (1) it serves as the validated starting material in a six-step synthesis of 2,3-dehydroofloxacin, where alternative fluorination patterns would fail to produce the target quinolone scaffold [1]; (2) it is defined as Levofloxacin Impurity V in pharmacopoeial contexts, requiring exact structural and chromatographic identity for accurate quantification—substituting with a generic 'fluoro-benzoylacetate' would invalidate regulatory filings [2]. Furthermore, purity levels vary significantly among commercial sources (from 95% to 99.96%), with higher grades being essential for sensitive analytical work . Generic substitution risks synthetic failure in multi-step protocols and analytical inaccuracy in impurity profiling.

2,3,4,5-Tetrafluoro pattern is critical. Non-identical fluorination isomers may alter reactivity and HPLC retention, compromising synthetic routes and impurity identification.
Purity grade matters. Lower purity grades (95–97%) may introduce co-eluting impurities, reducing accuracy in levofloxacin impurity profiling.

Differentiation Guide vs. Closest Analogs


Purity Grade Stratification Across Vendor Tiers

Commercial purity of Ethyl 3-oxo-3-(2,3,4,5-tetrafluorophenyl)propanoate ranges from standard-grade (95-97%) to ultra-high-purity impurity reference material (99.96%). The 99.96% grade is specifically certified for levofloxacin impurity quantification and is accompanied by full structural confirmation and purity assignment data .

Purity stratification
Supplier specification review
Target: 99.96% (impurity reference grade)
Standard research: 95–97%; high-purity: 98–99%
Supports impurity profiling accuracy; requires vendor COA verification
Up to 4.96 percentage points higher purity; confirm with supplied certificate
Analytical Chemistry Pharmaceutical Quality Control Impurity Profiling

Lipophilicity Profile for Chromatographic Method Development

The consensus Log P of Ethyl 3-oxo-3-(2,3,4,5-tetrafluorophenyl)propanoate is calculated as 3.17 (average of five prediction models: iLOGP=2.07, XLOGP3=2.4, WLOGP=4.06, MLOGP=3.24, SILICOS-IT=4.09), with an experimentally reported Log P of 2.4 from Molaid [1]. This moderate lipophilicity is distinct from less fluorinated analogs, which typically exhibit lower Log P values, influencing retention time optimization in reverse-phase HPLC methods.

Lipophilicity (Log P)
Class-level inference
Target: consensus Log P 3.17 (predicted), exp. 2.4
Non-fluorinated analogs: Log P
Facilitates reverse-phase HPLC retention prediction and method development
Consensus from five models; experimental value from Molaid
Physical handling
Supporting evidence
Target: crystalline solid, mp 41–44 °C, density 1.384 g/cm³
Some less fluorinated analogs: liquid or low-melting solid
Simplifies gravimetric dispensing and improves synthetic reproducibility
Melting point reported as 41–44 °C or 48 °C depending on supplier; verify
Lipophilicity Chromatography Method Development

Physicochemical Parameters for Consistent Synthesis Handling

Ethyl 3-oxo-3-(2,3,4,5-tetrafluorophenyl)propanoate is a crystalline solid with a defined melting point of 41-44°C (TCI America reports 48°C) and a density of 1.384 g/cm³ [1]. These reproducible physical properties ensure consistent weighing, dissolution, and handling in multi-step synthetic protocols, such as the 6-step synthesis of 2,3-dehydroofloxacin from this exact intermediate [2].

Physical handling
Supporting evidence
Target: crystalline solid, mp 41–44 °C, density 1.384 g/cm³
Some less fluorinated analogs: liquid or low-melting solid
Simplifies gravimetric dispensing and improves synthetic reproducibility
Melting point reported as 41–44 °C or 48 °C depending on supplier; verify
Synthetic Chemistry Process Development Fluoroquinolone Synthesis

Application Scenarios in Pharmaceutical R&D and QC


Impurity Reference Standard for Levofloxacin QC

This compound is officially designated as Levofloxacin Impurity V (also Impurity 2, Impurity 24, or Impurity 71). It is supplied at ultra-high purity (up to 99.96%) with full characterization data (NMR, HPLC, GC, COA) to support analytical method validation, system suitability testing, and batch release of levofloxacin drug substance and finished products [1][2]. Its defined physicochemical properties (Log P ~2.4–3.17, melting point 41-44°C) facilitate robust chromatographic separation .

Key Intermediate in Fluoroquinolone Antibacterial Synthesis

Ethyl 3-oxo-3-(2,3,4,5-tetrafluorophenyl)propanoate serves as the foundational building block in multi-step syntheses of fluoroquinolone antibiotics, most notably as the starting material for the 6-step preparation of 2,3-dehydroofloxacin [3]. Its tetrafluorobenzoyl moiety is preserved through subsequent transformations and is essential for the antibacterial pharmacophore. Procurement of consistent, high-purity material is critical for maintaining synthetic yields and minimizing purification burdens.

Reference Compound for Fluorinated β-Ketoester Method Development

The compound's well-characterized lipophilicity (consensus Log P = 3.17) and crystalline solid state at room temperature make it a useful reference standard for developing and validating reverse-phase HPLC methods for fluorinated β-ketoesters . Its distinct retention behavior relative to less fluorinated analogs provides a benchmark for optimizing gradient conditions in complex pharmaceutical reaction monitoring.

Application
Selection Property
Validation Focus
Impurity reference standard (Levofloxacin Impurity V)
Certified purity grade and structural identity
Co-elution risk assessment, HPLC system suitability
Key intermediate for fluoroquinolone synthesis
2,3,4,5-Tetrafluoro substitution integrity
Synthetic yield, intermediate purity monitoring
HPLC method development reference
Defined lipophilicity and crystalline state
Retention time reproducibility, gradient optimization

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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